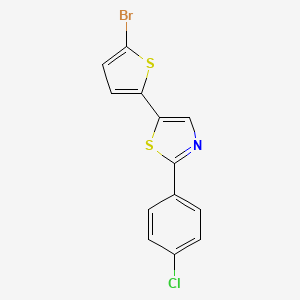

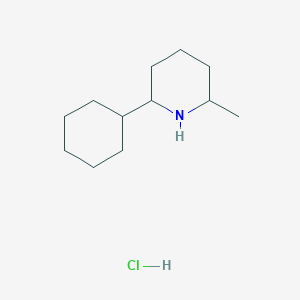

![molecular formula C27H18N2O3S3 B2834778 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide CAS No. 477498-78-5](/img/structure/B2834778.png)

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

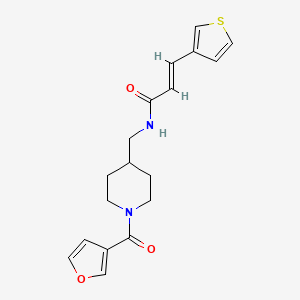

The compound “N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide” is a complex organic molecule that contains several functional groups, including a benzothiazole, a sulfonamide, and a hydroxyl group . These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The benzothiazole ring and the naphthalene rings would likely contribute to the compound’s aromaticity, while the sulfonamide and hydroxyl groups could participate in hydrogen bonding .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For instance, the hydroxyl group might be involved in acid-base reactions, and the sulfonamide group could participate in reactions with amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a hydroxyl group could increase its solubility in water, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación

Fluorescence Sensing and Intracellular Imaging

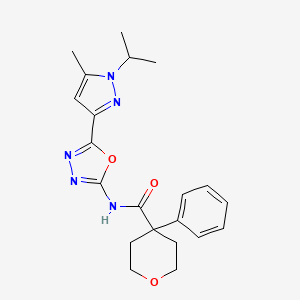

A naphthalene-based sulfonamide Schiff base has been developed as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This probe shows significant fluorescence enhancement in the presence of Al3+, with applications in intracellular detection of Al3+ in cultured cells. Its structure has been determined through various spectroscopic methods, and its antimicrobial activity has also been evaluated, indicating potential biological applications (Mondal et al., 2015).

Organic Synthesis

An innovative cascade reaction involving benzoyl sulfoxonium ylides and α-diazocarbonyl compounds has been reported, leading to the formation of highly functionalized naphthalenones. This reaction represents a novel pathway to access diversely functionalized naphthalene derivatives, showcasing the compound's utility in complex organic synthesis (Chen et al., 2019).

Antimicrobial Activity and Spectroscopic Characterization

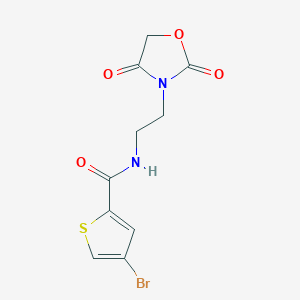

Sulfonamide Schiff bases synthesized from 2-(hydroxy)naphthaldehyde and sulfonamides have been characterized spectroscopically. Their antimicrobial activities against various pathogens have been evaluated, showing better performance against resistant strains compared to standard strains. These findings suggest potential applications in developing new antimicrobial agents (Mondal et al., 2017).

Synthesis and Biological Screening

A series of benzenesulfonamides containing various naphthalene and naphtho[1,2-b]furan derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. These compounds display potential as antimicrobial agents, highlighting the role of the sulfonamide moiety in enhancing biological activity (El-Gaby et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18N2O3S3/c30-26-21-10-4-3-9-20(21)23(16-25(26)34-27-28-22-11-5-6-12-24(22)33-27)29-35(31,32)19-14-13-17-7-1-2-8-18(17)15-19/h1-16,29-30H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSLXJVQDWNPQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=C(C4=CC=CC=C43)O)SC5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

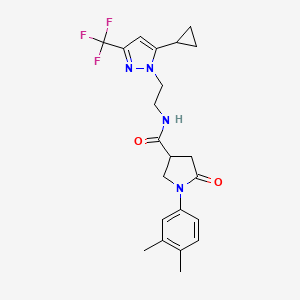

![N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2834698.png)

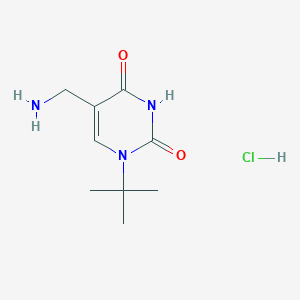

![2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2834699.png)

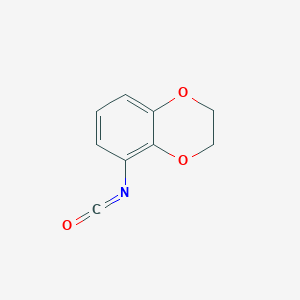

![4-((naphthalen-1-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2834709.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2834715.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2834717.png)